molecular formula C13H8ClNO2S B1620121 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol CAS No. 70216-88-5

4-[(6-Chloro-2-benzothiazolyl)oxy]phenol

Cat. No.: B1620121
CAS No.: 70216-88-5
M. Wt: 277.73 g/mol
InChI Key: RGECUFYJLMZQOI-UHFFFAOYSA-N
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Description

4-[(6-Chloro-2-benzothiazolyl)oxy]phenol is a chemical compound with the molecular formula C₁₃H₈ClNO₂S It is known for its unique structure, which includes a benzothiazole ring substituted with a chlorine atom and an oxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol typically involves the reaction of 6-chloro-2-aminobenzothiazole with phenol in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using water as a solvent and employing recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-2-benzothiazolyl)oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(6-Chloro-2-benzothiazolyl)oxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to antimicrobial effects . The phenol group can also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

4-[(6-Chloro-2-benzothiazolyl)oxy]phenol can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2S/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGECUFYJLMZQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220479
Record name Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70216-88-5
Record name Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070216885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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